Sorbinil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Sorbinil is a medication that falls under the category of aldose reductase inhibitors (ARIs). Aldose reductase is an enzyme within cells that plays a role in the sugar metabolism pathway known as the polyol pathway. In people with diabetes, chronically high blood sugar levels can lead to increased activity of aldose reductase. This heightened activity contributes to the development of diabetic complications [].

Inhibiting the Polyol Pathway

Sorbinil works by inhibiting the activity of aldose reductase. By doing this, it aims to prevent the excessive conversion of glucose into sorbitol through the polyol pathway. Sorbitol accumulation within cells, particularly in tissues like the nerves and eyes, is thought to be a contributing factor in diabetic neuropathy and retinopathy [].

Research Findings

Early research on Sorbinil, both in vitro and in animal models, showed promise for its ability to reduce sorbitol accumulation and potentially slow the progression of diabetic complications [, ]. However, larger clinical trials yielded mixed results. While some studies observed a slight delay in the worsening of retinopathy, a major diabetic eye complication, these findings were not statistically significant [].

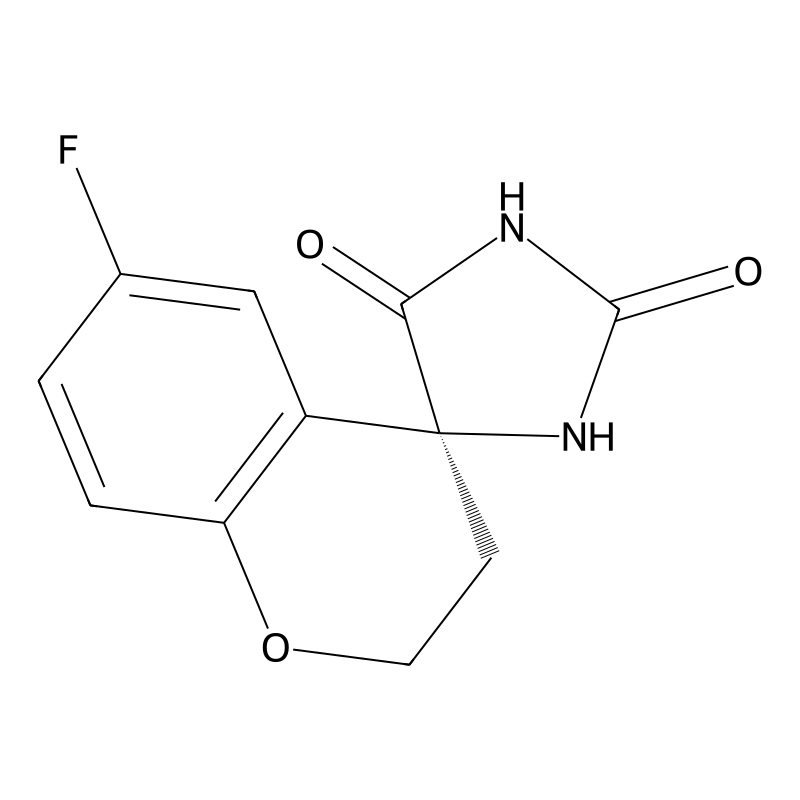

Sorbinil is a synthetic compound classified as an aldose reductase inhibitor. The chemical formula for sorbinil is , and it features a unique structure characterized by a spiro-linked imidazolidinedione ring and a monofluoro-substituted chromane skeleton . This compound is primarily investigated for its potential therapeutic applications in managing diabetic complications, particularly diabetic neuropathy and retinopathy, conditions associated with the accumulation of sorbitol due to the activity of aldose reductase, an enzyme that converts excess glucose into sorbitol .

Sorbinil functions by inhibiting aldose reductase, thereby reducing the conversion of glucose to sorbitol. This mechanism is crucial in preventing the complications associated with diabetes, as excessive sorbitol can lead to cellular damage in various tissues, including the lens of the eye and peripheral nerves . Sorbinil has been shown to effectively reduce sorbitol accumulation in experimental models, such as diabetic rats .

In vitro studies have indicated that sorbinil can be metabolized into potentially toxic intermediates, which may contribute to hypersensitivity reactions observed in some patients . The compound's interaction with cytochrome P-450 enzymes also plays a role in its metabolic pathways, influencing both its efficacy and safety profile .

The synthesis of sorbinil typically involves multi-step organic synthesis techniques. While specific detailed protocols are proprietary or not widely published, it generally includes:

- Formation of the imidazolidinedione ring through cyclization reactions involving appropriate precursors.

- Introduction of the fluorine atom at the designated position on the chromane skeleton using fluorination methods.

- Spiro-linkage formation, which creates the unique structural features of sorbinil.

These synthetic routes ensure that the compound retains its biological activity while minimizing potential side effects .

Sorbinil is primarily explored for its applications in treating diabetic complications. Its main therapeutic uses include:

- Diabetic Neuropathy: Reducing symptoms and progression of nerve damage.

- Diabetic Retinopathy: Potentially slowing down the progression of retinal damage associated with diabetes.

- Research: Investigated for broader applications in metabolic disorders related to aldose reductase activity.

Despite its promise, clinical efficacy remains a subject of ongoing research due to mixed results from trials .

Interaction studies have revealed that sorbinil can produce reactive metabolites that may lead to hypersensitivity reactions in susceptible individuals. These metabolites have shown increased toxicity in lymphocytes from patients who previously experienced adverse reactions to sorbinil . Furthermore, interactions with other drugs metabolized by cytochrome P-450 enzymes could influence both efficacy and safety profiles, necessitating careful consideration when co-administering medications .

Several compounds share structural or functional similarities with sorbinil. Here are some notable examples:

| Compound Name | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Phlorizin | Glycoside | Inhibits glucose reabsorption | Primarily used for renal glucose transport inhibition. |

| Epalrestat | Aldose reductase inhibitor | Directly inhibits aldose reductase | Approved for diabetic neuropathy in Japan. |

| Ribavirin | Nucleoside analog | Inhibits viral RNA synthesis | Used primarily as an antiviral agent; different therapeutic area. |

| Duloxetine | Serotonin-norepinephrine reuptake inhibitor | Treats depression and anxiety | Not directly related but addresses neuropathic pain. |

Sorbinil's uniqueness lies in its specific action on aldose reductase and its targeted application for diabetic complications, distinguishing it from other compounds that may act on different pathways or conditions .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

0.78 (LogP)

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Dehydrogenases [EC:1.1.1.-]

AKR1B1 [HSA:231] [KO:K00011]

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Sellers DJ, Chess-Williams R. The effect of sorbinil, an aldose reductase inhibitor, on aortic function in control and streptozotocin-induced diabetic rats. J Auton Pharmacol. 2000 Feb;20(1):15-22. PubMed PMID: 11048957.

3: Bohren KM, Grimshaw CE. The sorbinil trap: a predicted dead-end complex confirms the mechanism of aldose reductase inhibition. Biochemistry. 2000 Aug 15;39(32):9967-74. PubMed PMID: 10933817.

4: Sellers DJ, Chess-Williams R. The effects of streptozotocin-induced diabetes and aldose reductase inhibition with sorbinil, on left and right atrial function in the rat. J Pharm Pharmacol. 2000 Jun;52(6):687-94. PubMed PMID: 10875546.

5: Christen WG, Manson JE, Bubes V, Glynn RJ. Risk factors for progression of distal symmetric polyneuropathy in type 1 diabetes mellitus. Sorbinil Retinopathy Trial Research Group. Am J Epidemiol. 1999 Dec 1;150(11):1142-51. PubMed PMID: 10588075.

6: Karihaloo AK, Joshi K, Chopra JS. Effect of sorbinil and ascorbic acid on myo-inositol transport in cultured rat Schwann cells exposed to elevated extracellular glucose. J Neurochem. 1997 Nov;69(5):2011-8. PubMed PMID: 9349546.

7: Urzhumtsev A, Tête-Favier F, Mitschler A, Barbanton J, Barth P, Urzhumtseva L, Biellmann JF, Podjarny A, Moras D. A 'specificity' pocket inferred from the crystal structures of the complexes of aldose reductase with the pharmaceutically important inhibitors tolrestat and sorbinil. Structure. 1997 May 15;5(5):601-12. PubMed PMID: 9195881.

8: Beyer-Mears A, Diecke FP, Mistry K, Cruz E. Comparison of the effects of Zopolrestat and Sorbinil on lens myo-inositol influx. Pharmacology. 1997 Feb;54(2):76-83. PubMed PMID: 9088040.

9: Way KJ, Reid JJ. The aldose reductase inhibitor sorbinil does not prevent the impairment in nitric oxide-mediated neurotransmission in anococcygeus muscle from diabetic rats. Eur J Pharmacol. 1996 Dec 27;318(1):101-8. PubMed PMID: 9007520.

10: Malone JI, Lowitt S, Salem AF, Miranda C, Korthals JK, Carver J. The effects of acetyl-L-carnitine and sorbinil on peripheral nerve structure, chemistry, and function in experimental diabetes. Metabolism. 1996 Jul;45(7):902-7. PubMed PMID: 8692029.

11: Robison WG Jr, Laver NM, Jacot JL, Glover JP. Sorbinil prevention of diabetic-like retinopathy in the galactose-fed rat model. Invest Ophthalmol Vis Sci. 1995 Nov;36(12):2368-80. PubMed PMID: 7591626.

12: Edmands SD, Hughs KS, Lee SY, Meyer SD, Saari E, Yancey PH. Time-dependent aspects of osmolyte changes in rat kidney, urine, blood and lens with sorbinil and galactose feeding. Kidney Int. 1995 Aug;48(2):344-53. PubMed PMID: 7564101.

13: Pugliese G, Tilton RG, Speedy A, Oates PJ, Williamson JR. Effects of combined insulin and sorbinil treatment on diabetes-induced vascular dysfunction in rats. Metabolism. 1994 Apr;43(4):492-500. PubMed PMID: 8159110.

14: The sorbinil retinopathy trial: neuropathy results. Sorbinil Retinopathy Trial Research Group. Neurology. 1993 Jun;43(6):1141-9. PubMed PMID: 8170559.

15: Liu SQ, Bhatnagar A, Srivastava SK. Does sorbinil bind to the substrate binding site of aldose reductase? Biochem Pharmacol. 1992 Dec 15;44(12):2427-9. PubMed PMID: 1472112.

16: Sutera SP, Chang K, Marvel J, Williamson JR. Concurrent increases in regional hematocrit and blood flow in diabetic rats: prevention by sorbinil. Am J Physiol. 1992 Sep;263(3 Pt 2):H945-50. PubMed PMID: 1415621.

17: Körner A, Celsi G, Eklöf AC, Linné T, Persson B, Aperia A. Sorbinil does not prevent hyperfiltration, elevated ultrafiltration pressure and albuminuria in streptozotocin-diabetic rats. Diabetologia. 1992 May;35(5):414-8. PubMed PMID: 1521721.

18: Beyer-Mears A, Murray FT, Cruz E, Rountree J, Sciadini M. Comparison of sorbinil and ponalrestat (Statil) diminution of proteinuria in the BB rat. Pharmacology. 1992;45(5):285-91. PubMed PMID: 1465475.

19: Tilton RG, Pugliese G, LaRose LS, Faller AM, Chang K, Province MA, Williamson JR. Discordant effects of the aldose reductase inhibitor, sorbinil, on vascular structure and function in chronically diabetic and galactosemic rats. J Diabet Complications. 1991 Oct-Dec;5(4):230-7. PubMed PMID: 1779018.

20: Kato K, Nakayama K, Mizota M, Miwa I, Okuda J. Properties of novel aldose reductase inhibitors, M16209 and M16287, in comparison with known inhibitors, ONO-2235 and sorbinil. Chem Pharm Bull (Tokyo). 1991 Jun;39(6):1540-5. PubMed PMID: 1934175.